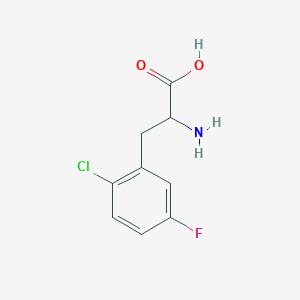

2-Amino-3-(2-chloro-5-fluorophenyl)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Amino-3-(2-chloro-5-fluorophenyl)propanoic acid is a compound that is structurally related to a class of compounds known as amino acid derivatives. These derivatives often exhibit a variety of biological activities and are of interest in the development of pharmaceuticals. The compound contains a phenyl group substituted with chlorine and fluorine atoms, which may influence its chemical behavior and biological activity.

Synthesis Analysis

The synthesis of related compounds has been explored in various studies. For instance, the synthesis of 2-{[(2-Chloro-6-fluorophenyl)amino]-5-methylphenyl}acetic acid, a compound with a similar substitution pattern on the phenyl ring, was achieved through a multi-step process involving amidation, etherification, Smiles rearrangement, chloroacetylation, cyclization, and hydrolysis. The final product was obtained with an overall yield of 66% and was characterized using elemental analysis, IR, 1H-NMR, 13C-NMR, and MS data . Although the exact synthesis of 2-Amino-3-(2-chloro-5-florophenyl)propanoic acid is not detailed, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of related compounds is typically confirmed using a combination of spectroscopic techniques. In the case of the aforementioned related compound, IR spectroscopy, 1H-NMR, 13C-NMR, and mass spectrometry were used to establish the structure . These techniques are crucial for determining the positions of the substituents on the phenyl ring and the overall molecular conformation.

Chemical Reactions Analysis

The chemical reactions involving amino acid derivatives can vary widely depending on the functional groups present. For example, the synthesis of racemic 2-amino-3-(heteroaryl)propanoic acids, which are structurally similar to the compound of interest, involved the reduction of oxime intermediates and subsequent N-formylation to yield formylamino derivatives . The specific reactions that 2-Amino-3-(2-chloro-5-fluorophenyl)propanoic acid might undergo would depend on its reactivity, which could be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms.

Physical and Chemical Properties Analysis

The physical and chemical properties of amino acid derivatives like 2-Amino-3-(2-chloro-5-fluorophenyl)propanoic acid can be inferred from related compounds. For instance, the solubility, melting point, and stability of these compounds can be affected by the presence of halogen substituents. Analytical methods such as reversed-phase high-performance liquid chromatography (HPLC) with UV detection have been employed to analyze related compounds, demonstrating the importance of such techniques in assessing the purity and concentration of these substances . The specific properties of 2-Amino-3-(2-chloro-5-fluorophenyl)propanoic acid would need to be determined experimentally.

Applications De Recherche Scientifique

Fluorescent Amino Acid for Protein Studies : A strategy for the biosynthetic incorporation of a fluorophore into proteins at defined sites was developed. The fluorescent amino acid 2-amino-3-(5-(dimethylamino)naphthalene-1-sulfonamide)propanoic acid (dansylalanine) was genetically encoded in yeast, providing a powerful tool to study protein structure, dynamics, and interactions (Summerer et al., 2006).

Asymmetric Synthesis for Medicinal Chemistry : The asymmetric synthesis of derivatives of 2-Amino-3-(2-chloro-5-fluorophenyl)propanoic acid, including (2S)-2-amino-3-(2-fluoro-5-hydroxyphenyl) propanoic acid, was described. This process is significant for the synthesis of novel pharmaceutical compounds (Monclus et al., 1995).

Synthesis of Benzodiazepines Derivatives : A series of derivatives of 3-(7-chloro-5-(2-fluorophenyl)-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)propanoic acid were synthesized as analgesic modulating for the Transient receptor potential vanilloid 1. This highlights the role of fluorinated aromatic compounds in developing new analgesics (Liu et al., 2018).

Antitumor Activity of Amino Acid Ester Derivatives : The synthesis of amino acid ester derivatives containing 5-fluorouracil was explored. One of the synthesized compounds showed significant inhibitory effects against liver cancer, indicating the potential of such compounds in cancer therapy (Xiong et al., 2009).

DPP IV Inhibitory Activity for Diabetes Treatment : The synthesis of various enantiomers of 2-amino-3,3-bis(4-fluorophenyl)propanoic acids was conducted for the development of Denagliptin, a dipeptidyl peptidase IV inhibitor for treating type-2 diabetes mellitus. This demonstrates the application of such compounds in addressing metabolic diseases (Deng et al., 2008).

Chiral SFC Separations of Carboxylic Acids : Chiral supercritical fluid chromatography (SFC) was used to resolve racemic 2,2-dimethyl-3-aryl-propanoic acids, including compounds with 2-chloro-9-fluoro-5H-chromeno[2,3-b]pyridin-5-yl groups. This method is crucial in the pharmaceutical industry for purifying chiral compounds (Wu et al., 2016).

Synthesis of Anticancer Compounds : The synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid, an important intermediate for anticancer drugs, was established. This showcases the utility of fluorinated compounds in the development of new anticancer therapies (Zhang et al., 2019).

Mécanisme D'action

Target of Action

The primary targets of 2-Amino-3-(2-chloro-5-fluorophenyl)propanoic acid are currently unknown . This compound is a non-protein amino acid, and amino acids in general can interact with a variety of targets in the body, including enzymes, receptors, and transport proteins

Mode of Action

As an amino acid, it may interact with its targets through a variety of mechanisms, such as binding to receptors or enzymes, or being incorporated into proteins . More studies are needed to elucidate the exact mode of action.

Biochemical Pathways

The biochemical pathways affected by 2-Amino-3-(2-chloro-5-fluorophenyl)propanoic acid are currently unknown . Amino acids can be involved in a wide range of biochemical pathways, including protein synthesis, neurotransmission, and metabolic processes

Pharmacokinetics

As an amino acid, it is likely to be absorbed in the gut, distributed throughout the body, metabolized by various enzymes, and excreted in the urine . The specific impact of these properties on the compound’s bioavailability is currently unknown.

Result of Action

As an amino acid, it may have a variety of effects depending on its specific targets and mode of action .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Amino-3-(2-chloro-5-fluorophenyl)propanoic acid. For instance, the compound’s stability may be affected by temperature and light exposure . Additionally, the compound’s action and efficacy may be influenced by factors such as the pH of the environment, the presence of other compounds, and the specific physiological conditions of the individual .

Propriétés

IUPAC Name |

2-amino-3-(2-chloro-5-fluorophenyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClFNO2/c10-7-2-1-6(11)3-5(7)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVNWJVNJWVYSDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CC(C(=O)O)N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Fluorospiro[2H-indole-3,1'-cyclobutane]-1-carbonyl)benzenesulfonyl fluoride](/img/structure/B3001296.png)

![2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-6-pyridin-3-ylpyridine-3-carbonitrile](/img/structure/B3001307.png)

![(Z)-2-Cyano-3-(furan-2-yl)-N-[2-(2-methoxyphenoxy)propyl]prop-2-enamide](/img/structure/B3001308.png)

![Ethyl 4-[[4-[4-[(4-ethoxycarbonylphenyl)carbamoylamino]-3-methoxyphenyl]-2-methoxyphenyl]carbamoylamino]benzoate](/img/structure/B3001313.png)